molecular formula C13H15BrN4O2 B6215136 tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate CAS No. 2763759-17-5

tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate

Cat. No. B6215136
CAS RN: 2763759-17-5
M. Wt: 339.2
InChI Key:
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Description

Tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate (TB2TPA) is a chemical compound that has many applications in organic chemistry and biochemistry. It is a derivative of the tetrazole family, which are five-membered heterocyclic compounds containing one nitrogen atom and four carbon atoms. TB2TPA has been used in various research studies, such as the synthesis of heterocyclic compounds, drug development, and biochemical studies. In

Scientific Research Applications

Tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,2,4,5-tetrazoles. It has also been used in the development of drugs, as it can be used to create novel compounds with potential therapeutic applications. tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate has also been used in biochemical studies, as it can be used to study the mechanism of action of enzymes and other proteins.

Mechanism of Action

Tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate is a highly reactive compound and is able to react with many different types of molecules. It can react with nucleophiles, such as amines, alcohols, and thiols, and it can also react with electrophiles, such as alkenes and aldehydes. The reactivity of tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate depends on the type of molecule it is reacting with, as well as the reaction conditions.
Biochemical and Physiological Effects
tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have anti-inflammatory and anti-oxidant activities, and it has been found to have a protective effect against oxidative stress. It has also been found to have an effect on the expression of certain genes, such as those involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate in lab experiments has several advantages. It is a relatively inexpensive compound, and it is also easy to synthesize and purify. It is also a versatile compound, as it can be used in a variety of reactions. However, there are also some limitations. tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate is a highly reactive compound, and it can be dangerous if not handled properly. It can also be difficult to isolate the product of the reaction, as it can react with other molecules in the reaction mixture.

Future Directions

There are many potential future directions for the use of tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate. It could be used in the synthesis of more complex heterocyclic compounds, such as quinolines and quinazolines. It could also be used in the development of more effective drugs, as it could be used to create novel compounds with potential therapeutic applications. It could also be used in the study of the mechanism of action of enzymes and other proteins. Finally, it could be used in the study of the biochemical and physiological effects of various compounds, as it has been found to have various biochemical and physiological effects.

Synthesis Methods

Tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate can be synthesized from the reaction of tert-butyl acetate and 5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl chloride. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and is carried out in an organic solvent such as dichloromethane or toluene. The reaction temperature is typically between 0-30°C, and the reaction time is usually between 1-2 hours. The product is then isolated by extraction with aqueous sodium hydroxide, and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate involves the reaction of tert-butyl 2-acetyl-2H-tetrazole-5-carboxylate with 3-bromobenzyl bromide in the presence of a base.", "Starting Materials": [ "tert-butyl 2-acetyl-2H-tetrazole-5-carboxylate", "3-bromobenzyl bromide", "base (e.g. potassium carbonate)", "solvent (e.g. DMF)" ], "Reaction": [ "Dissolve tert-butyl 2-acetyl-2H-tetrazole-5-carboxylate and base in a solvent such as DMF.", "Add 3-bromobenzyl bromide to the reaction mixture and stir at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

2763759-17-5

Molecular Formula

C13H15BrN4O2

Molecular Weight

339.2

Purity

95

Origin of Product

United States

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